In-Ehpg

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

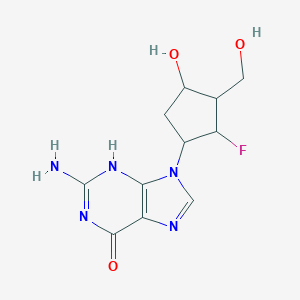

In-Ehpg, also known as N-(2-hydroxypropyl) methacrylamide (HPMA), is a synthetic polymer that has been extensively used in the field of drug delivery. The unique properties of In-Ehpg make it an ideal candidate for the development of new drug delivery systems.

Wirkmechanismus

The mechanism of action of In-Ehpg-based drug delivery systems depends on the type of drug being delivered and the targeted site of action. In general, the polymer encapsulates the drug and delivers it to the target site, where it is released in a controlled manner. The release rate of the drug can be modulated by changing the properties of the polymer, such as its molecular weight and hydrophilicity.

Biochemische Und Physiologische Effekte

In-Ehpg-based drug delivery systems have been shown to have minimal toxicity and immunogenicity in vitro and in vivo. The polymer is biodegradable and is cleared from the body through the kidneys. The biochemical and physiological effects of In-Ehpg-based drug delivery systems depend on the type of drug being delivered and the targeted site of action.

Vorteile Und Einschränkungen Für Laborexperimente

In-Ehpg-based drug delivery systems offer several advantages for lab experiments, including their ability to encapsulate a wide range of drugs, their biocompatibility and biodegradability, and their ability to deliver drugs in a controlled manner. However, there are also some limitations to using In-Ehpg-based drug delivery systems in lab experiments, including the difficulty in synthesizing the polymer and the need for specialized equipment to characterize its properties.

Zukünftige Richtungen

There are several future directions for the development of In-Ehpg-based drug delivery systems. These include the development of new methods for synthesizing the polymer, the optimization of the properties of the polymer for specific applications, and the testing of the polymer in clinical trials. Other future directions include the development of new drug delivery systems based on In-Ehpg, such as targeted drug delivery systems and stimuli-responsive drug delivery systems.

Conclusion:

In-Ehpg is a synthetic polymer that has been extensively used in the field of drug delivery. The polymer offers several advantages for the development of new drug delivery systems, including its biocompatibility, biodegradability, and water solubility. In-Ehpg-based drug delivery systems have been tested in vitro and in vivo, and have shown promising results in the treatment of various diseases. There are several future directions for the development of In-Ehpg-based drug delivery systems, including the optimization of the properties of the polymer for specific applications and the testing of the polymer in clinical trials.

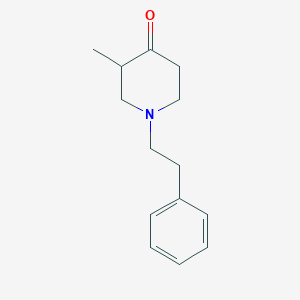

Synthesemethoden

In-Ehpg is synthesized by polymerizing In-Ehpg(2-hydroxypropyl) methacrylamide monomers using a free radical initiator. The resulting polymer has a high molecular weight and a narrow molecular weight distribution. The polymerization reaction can be carried out using different methods, including solution polymerization, emulsion polymerization, and precipitation polymerization. The choice of polymerization method depends on the desired properties of the polymer and the intended application.

Wissenschaftliche Forschungsanwendungen

In-Ehpg has been extensively used in the field of drug delivery due to its unique properties, including biocompatibility, biodegradability, and water solubility. The polymer can be used to encapsulate a wide range of drugs, including small molecules, peptides, and proteins. In-Ehpg-based drug delivery systems have been tested in vitro and in vivo, and have shown promising results in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.

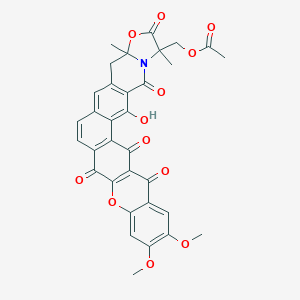

Eigenschaften

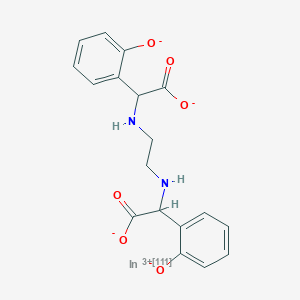

CAS-Nummer |

132830-15-0 |

|---|---|

Produktname |

In-Ehpg |

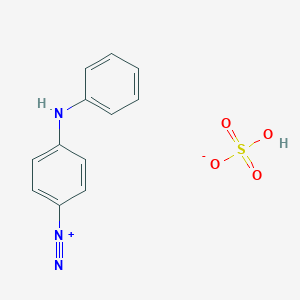

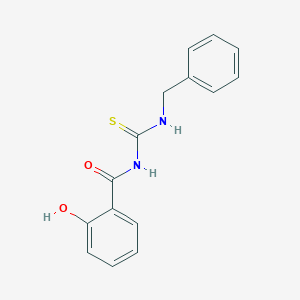

Molekularformel |

C18H16InN2O6- |

Molekulargewicht |

467.2 g/mol |

IUPAC-Name |

2-[2-[[carboxylato-(2-oxidophenyl)methyl]amino]ethylamino]-2-(2-oxidophenyl)acetate;indium-111(3+) |

InChI |

InChI=1S/C18H20N2O6.In/c21-13-7-3-1-5-11(13)15(17(23)24)19-9-10-20-16(18(25)26)12-6-2-4-8-14(12)22;/h1-8,15-16,19-22H,9-10H2,(H,23,24)(H,25,26);/q;+3/p-4/i;1-4 |

InChI-Schlüssel |

RWAZXYXDUOVRLB-JWFOFJTQSA-J |

Isomerische SMILES |

C1=CC=C(C(=C1)C(C(=O)[O-])NCCNC(C2=CC=CC=C2[O-])C(=O)[O-])[O-].[111In+3] |

SMILES |

C1=CC=C(C(=C1)C(C(=O)[O-])NCCNC(C2=CC=CC=C2[O-])C(=O)[O-])[O-].[In+3] |

Kanonische SMILES |

C1=CC=C(C(=C1)C(C(=O)[O-])NCCNC(C2=CC=CC=C2[O-])C(=O)[O-])[O-].[In+3] |

Synonyme |

In-EHPG indium(111)-ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) N.N'-ethylenebis(2-hydroxyphenyl)glycine-indium(111) complex |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R)-1-phenyl-2-piperidin-1-ylethyl]propan-2-amine](/img/structure/B143694.png)

![[(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B143701.png)

![[(2S,3Z)-2-hydroxy-3-(5-oxofuran-2-ylidene)propyl] benzoate](/img/structure/B143708.png)

![2-[(2-Chloroquinazolin-4-yl)amino]ethanol](/img/structure/B143709.png)